molecular formula C23H23N5O4S B2920830 N'-(3,4-dimethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide CAS No. 895792-42-4

N'-(3,4-dimethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide

Cat. No.: B2920830
CAS No.: 895792-42-4
M. Wt: 465.53
InChI Key: NLUGZPUGKOZSGT-UHFFFAOYSA-N
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Description

N'-(3,4-Dimethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a heterocyclic compound featuring a fused triazolo-thiazole core linked to a 3,4-dimethoxyphenyl group and a 2-methylphenyl substituent. This compound belongs to a class of triazole-thiazole hybrids, which are of interest due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities inferred from structurally related analogs .

Synthesis of such compounds typically involves cyclocondensation reactions between hydrazonoyl halides and thioamides or thioureas under reflux conditions in ethanol with triethylamine as a base .

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-14-6-4-5-7-17(14)20-26-23-28(27-20)16(13-33-23)10-11-24-21(29)22(30)25-15-8-9-18(31-2)19(12-15)32-3/h4-9,12-13H,10-11H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUGZPUGKOZSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and organic solvents. The reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired products with high yield and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N’-(3,4-dimethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has a wide range of scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the suppression of tumor growth, reduction of inflammation, or inhibition of microbial growth .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Features a triazolo[3,2-b][1,3]thiazole core, which combines a 1,2,4-triazole ring fused to a 1,3-thiazole ring. This arrangement is distinct from triazolo-pyridazines or triazolo-thiadiazoles seen in analogs .
  • Compound (N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide) : Contains a thiazolo[3,2-b][1,2,4]triazole core, differing in the fusion position and substituent placement (chloro and methoxy groups vs. dimethoxy and methyl groups in the target) .
  • Compound (2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) : Utilizes a triazolo[4,3-b]pyridazine core, highlighting how heterocycle variations influence electronic properties and binding interactions .

Substituent Effects

Compound Key Substituents Impact on Properties
Target Compound 3,4-Dimethoxyphenyl, 2-methylphenyl Enhanced electron-donating capacity; potential for π-π stacking in biological targets
Compound 3-Chloro-4-methylphenyl, 4-methoxyphenyl Increased hydrophobicity; chloro group may improve metabolic stability
Compound N,N-Dimethylaniline, tert-butyl Tert-butyl group enhances steric bulk; dimethylamino group modulates solubility
Compound 4-Ethoxyphenyl, methyl-triazolo-pyridazin Ethoxy group improves lipophilicity; pyridazine core alters hydrogen-bonding capacity

Biological Activity

N'-(3,4-dimethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound notable for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Chemical Structure and Properties

The compound is classified as a triazolothiadiazine derivative. Its molecular formula is C23H26N4O4SC_{23}H_{26}N_{4}O_{4}S, and it has a molecular weight of 454.55 g/mol. The presence of methoxy groups and a thiazole moiety contributes to its varied biological activities.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC23H26N4O4S
Molecular Weight454.55 g/mol
IUPAC NameN'-(3,4-dimethoxyphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
CAS Number895792-42-4

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation. For instance, it can bind to the active sites of enzymes like thymidylate synthase and topoisomerase II.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
N'-(3,4-dimethoxyphenyl)-N-{...}HT-29 (Colon)10.5
N'-(3,4-dimethoxyphenyl)-N-{...}Jurkat (Leukemia)8.7

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

  • Activity Spectrum : The compound's structural features enhance its ability to disrupt bacterial cell membranes or inhibit metabolic pathways.

Table 3: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Anti-inflammatory Effects

In vitro studies suggest that this compound can reduce inflammatory markers in various cell types by inhibiting the production of pro-inflammatory cytokines.

  • Mechanism : It may inhibit the NF-kB signaling pathway or reduce the expression of cyclooxygenase enzymes.

Case Studies

  • Study on Anticancer Activity : A recent study published in MDPI demonstrated that derivatives similar to N'-(3,4-dimethoxyphenyl)-N-{...} showed promising results in inducing apoptosis in cancer cells with an IC50 value comparable to standard chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy : In a study focusing on antimicrobial agents against Mycobacterium tuberculosis, compounds derived from similar scaffolds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 µM .

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